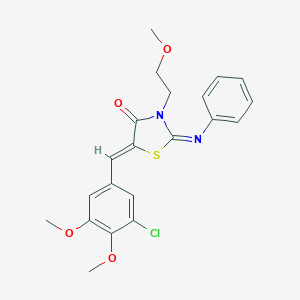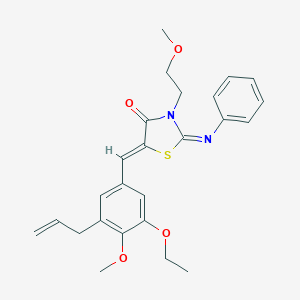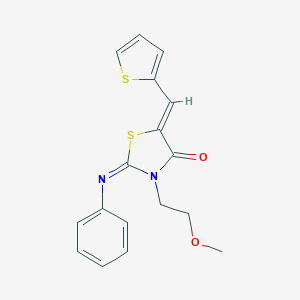![molecular formula C25H22N2O5S B306619 2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound with potential scientific research applications. This compound is also known as DMN-TA-N-4MePh and is synthesized using a specific method.
作用機序
The mechanism of action of DMN-TA-N-4MePh is not fully understood, but studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMN-TA-N-4MePh has been shown to have anti-tumor effects in vitro and in vivo. It has also been shown to have anti-inflammatory and anti-oxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using DMN-TA-N-4MePh in lab experiments is its potential anti-tumor properties. It may be useful in studying the mechanisms of cancer cell growth and apoptosis. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
Future research on DMN-TA-N-4MePh could focus on its potential use as an anti-tumor agent in vivo, as well as its potential use in treating other diseases such as inflammation and oxidative stress. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of DMN-TA-N-4MePh involves the reaction of 2,7-dimethoxynaphthalene-1-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 4-methylbenzoyl chloride in the presence of triethylamine to produce DMN-TA-N-4MePh.
科学的研究の応用
DMN-TA-N-4MePh has potential scientific research applications in the field of medicine. It has been studied for its potential use as an anti-tumor agent, as well as for its anti-inflammatory and anti-oxidant properties.
特性
分子式 |
C25H22N2O5S |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
2-[(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22N2O5S/c1-15-4-8-17(9-5-15)26-23(28)14-27-24(29)22(33-25(27)30)13-20-19-12-18(31-2)10-6-16(19)7-11-21(20)32-3/h4-13H,14H2,1-3H3,(H,26,28)/b22-13- |
InChIキー |
AVNLTDULNHAISN-XKZIYDEJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC4=C3C=C(C=C4)OC)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B306536.png)
![2-chloro-5-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306539.png)
![5-[3-Bromo-5-chloro-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306540.png)
![2-(4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B306541.png)

![2-(5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306546.png)
![5-[2-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306548.png)
![2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306551.png)


![2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306554.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306555.png)
![2-(5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306557.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B306558.png)